molecular formula C10H15ClN2 B1652418 3-(Piperidin-2-yl)pyridine dihydrochloride CAS No. 143924-48-5

3-(Piperidin-2-yl)pyridine dihydrochloride

Cat. No.: B1652418
CAS No.: 143924-48-5
M. Wt: 198.69 g/mol
InChI Key: VTMZQNZVYCJLGG-UHFFFAOYSA-N
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Description

3-(Piperidin-2-yl)pyridine dihydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities. It is commonly utilized in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(Piperidin-2-yl)pyridine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, it can bind to specific receptors in the nervous system, influencing neurotransmitter release and uptake . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in pharmacological studies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production . These cellular effects underscore the compound’s potential in therapeutic applications and its impact on cellular physiology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For example, it can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, it can activate certain receptors, leading to downstream signaling events that influence cellular responses . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic targets.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors in its efficacy . It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity . These findings highlight the importance of temporal dynamics in the compound’s biochemical effects.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to have minimal adverse effects and can modulate specific biochemical pathways effectively . At higher doses, toxic effects have been observed, including hepatotoxicity and neurotoxicity . These dosage-dependent effects underscore the importance of careful dosage optimization in therapeutic applications and the need for thorough toxicity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-2-yl)pyridine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing high-pressure reactors and continuous flow systems to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-2-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

3-(Piperidin-2-yl)pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of various industrial chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyridine derivatives, such as:

  • 2-(Piperidin-1-yl)pyridine
  • 4-(Piperidin-1-yl)pyridine
  • 3-(Piperidin-1-yl)pyridine

Uniqueness

What sets 3-(Piperidin-2-yl)pyridine dihydrochloride apart from these similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

3-piperidin-2-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMZQNZVYCJLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934525
Record name 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143924-48-5, 15251-47-5
Record name Pyridine, 3-(2-piperidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143924-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anabasine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015251475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-2-yl)pyridine dihydrochloride
Reactant of Route 2
3-(Piperidin-2-yl)pyridine dihydrochloride
Reactant of Route 3
3-(Piperidin-2-yl)pyridine dihydrochloride
Reactant of Route 4
3-(Piperidin-2-yl)pyridine dihydrochloride
Reactant of Route 5
3-(Piperidin-2-yl)pyridine dihydrochloride
Reactant of Route 6
3-(Piperidin-2-yl)pyridine dihydrochloride

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